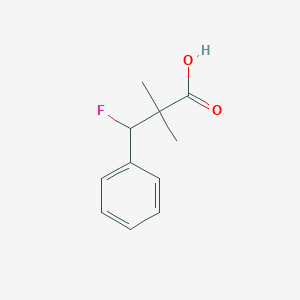

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2,2-dimethyl-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-11(2,10(13)14)9(12)8-6-4-3-5-7-8/h3-7,9H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRNNRRFJUGQSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Executive Summary

This guide details the synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid , a structural motif increasingly relevant in medicinal chemistry due to the metabolic stability conferred by the gem-dimethyl group and the lipophilicity modulation provided by the benzylic fluorine.[1]

The synthesis presents two primary chemoselective challenges:

-

Steric Hindrance: The construction of the quaternary carbon center at the

-position. -

Benzylic Fluorination: Introducing a fluorine atom at the

-position without inducing elimination or rearrangement, despite the steric bulk of the adjacent gem-dimethyl group.[1]

This protocol utilizes a robust, three-stage modular approach: a Reformatsky reaction to assemble the carbon skeleton, nucleophilic deoxyfluorination using DAST/Deoxo-Fluor, and a specialized hydrolysis protocol designed for sterically hindered esters.[1]

Retrosynthetic Analysis

The target molecule is best disconnected at the C2–C3 bond and the C–F bond. The gem-dimethyl group at C2 suggests the use of an isobutyrate precursor, while the benzylic fluorine implies a precursor alcohol.

Strategic Disconnections[1]

-

C–F Disconnection: leads to the corresponding

-hydroxy acid/ester.[1] -

C–C Disconnection: The

-hydroxy ester is a classic product of a Reformatsky reaction between benzaldehyde and an

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available precursors.

Phase 1: Carbon Skeleton Assembly (Reformatsky Reaction)

The formation of the quaternary center at C2 is achieved via the Reformatsky reaction. Unlike the Grignard reaction, the organozinc intermediate tolerates the ester functionality and is less prone to self-condensation.[3]

Mechanistic Insight

The reaction involves the insertion of activated zinc into the C–Br bond of ethyl 2-bromo-2-methylpropanoate.[1] The resulting zinc enolate attacks the benzaldehyde carbonyl.

-

Criticality of Zinc Activation: The formation of the enolate is the rate-limiting step. The zinc surface must be free of oxides.

-

Thorpe-Ingold Effect: The gem-dimethyl group actually favors the cyclization of the transition state, often resulting in higher yields compared to non-substituted analogs.[1]

Experimental Protocol

Reagents:

-

Benzaldehyde (1.0 equiv)[1]

-

Ethyl 2-bromo-2-methylpropanoate (1.2 equiv)[1]

-

Zinc dust (1.5 equiv)

-

Trimethylsilyl chloride (TMSCl) (0.05 equiv) - Activator[1]

-

THF (Anhydrous)[1]

Workflow:

-

Activation: Suspend Zn dust in anhydrous THF under

. Add TMSCl and stir for 15 minutes at RT to activate the surface. -

Initiation: Add approx. 10% of the bromoester. Heat gently to reflux until the reaction initiates (indicated by exotherm or foaming).

-

Addition: Dropwise add a mixture of benzaldehyde and the remaining bromoester over 45 minutes, maintaining a gentle reflux.

-

Completion: Reflux for an additional 2 hours. Monitor by TLC (Hexane/EtOAc 8:2).

-

Workup: Quench with cold 1M HCl. Extract with EtOAc (

). Wash combined organics with brine, dry over

Data Expectation:

| Parameter | Value |

|---|---|

| Yield | 75–85% |

| Appearance | Colorless to pale yellow oil |

| Key NMR |

Phase 2: Nucleophilic Deoxyfluorination

This step transforms the

Mechanistic Causality

We utilize DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1][4]

-

Substrate Behavior: The substrate is a benzylic alcohol. Unlike aliphatic alcohols which follow strict

pathways, benzylic substrates often proceed via an ion-pair mechanism ( -

Stereochemistry: Expect a mixture of retention and inversion (racemization) if the starting material was chiral, due to the carbocation character.

-

Elimination Risk: A major side reaction in fluorination is elimination to alkenes. However, this specific substrate cannot eliminate to form an

-unsaturated ester because the

Figure 2: Deoxyfluorination mechanism highlighting the stability of the intermediate against elimination.[1]

Experimental Protocol

Reagents:

-

Ethyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate (1.0 equiv)[1]

-

DAST (1.2 equiv)

-

DCM (Anhydrous)

Workflow:

-

Setup: Cool a solution of the hydroxy ester in DCM to -78°C under

. -

Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.[1]

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

-

Quench: Pour the mixture slowly into saturated

(ice cold). Gas evolution will occur.[1] -

Purification: Extract with DCM. Silica gel chromatography is usually required to remove elimination byproducts (if any styrenes form via skeletal rearrangement, though unlikely).

Phase 3: Hydrolysis of Sterically Hindered Ester

The final step is the hydrolysis of the ethyl ester to the free acid.

The Challenge: Steric Shielding

The gem-dimethyl group at the

Solution: Anhydrous Hydroxide Protocol

We employ a specialized protocol using NaOH in a non-aqueous solvent system (MeOH/DCM), which increases the effective nucleophilicity of the hydroxide ion by reducing solvation shells.

Protocol:

-

Solvent System: Prepare a 1:9 mixture of MeOH:DCM.

-

Reaction: Dissolve the fluoro-ester in the solvent mixture. Add powdered NaOH (5.0 equiv).

-

Conditions: Stir vigorously at Room Temperature.

-

Note: If reaction is too slow (>24h), switch to TMSOK (Potassium trimethylsilanolate) in THF, which acts as a soluble, anhydrous source of oxide.

-

-

Workup: Acidify carefully with 1M HCl to pH 3. Extract with DCM.[1]

Analytical Validation:

-

F NMR: Look for a signal around

-

NMR: The benzylic proton (CH-F) will appear as a doublet with a large coupling constant (

References

-

Reformatsky Reaction Overview & Substrate Scope

-

Comparative Performance Analysis: Ethyl 2-bromo-3,3-dimethylbutanoate in Organic Synthesis. BenchChem.[2]

-

-

Deoxyfluorination Mechanism (DAST)

- -ketoesters.

-

Hydrolysis of Hindered Esters

-

General Properties of Fluorinated Propanoic Acids

-

3-Fluoro-2,2-dimethylpropanoic acid Compound Summary. PubChem.[7]

-

Sources

- 1. prepchem.com [prepchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 4. thieme-connect.com [thieme-connect.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Fluoro-2,2-dimethylpropanoic acid | C5H9FO2 | CID 13093954 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Properties of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Introduction

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (CAS: 791017-12-4) is a synthetic small molecule characterized by a unique structural arrangement: a propanoic acid backbone featuring a gem-dimethyl group at the α-position and a fluorine atom at the β-position, which is also a benzylic carbon. The presence of the fluorine atom, a potent electron-withdrawing group, and the bulky gem-dimethyl moiety can significantly influence the molecule's electronic and steric properties. These characteristics, in turn, govern its physicochemical profile, including lipophilicity, acidity, solubility, and stability.

In drug discovery and development, a thorough understanding of these physicochemical properties is paramount. They are critical determinants of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety. For instance, lipophilicity dictates a molecule's ability to permeate biological membranes, while the ionization state (pKa) and aqueous solubility are crucial for absorption from the gastrointestinal tract and suitability for parenteral formulations.

This guide provides an in-depth analysis of the key physicochemical attributes of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a repository of known information and a practical framework for its experimental determination. We will delve into the theoretical underpinnings of each property and provide robust, field-proven experimental protocols for their measurement, explaining the causality behind each methodological choice.

Core Molecular and Structural Properties

A precise understanding of the molecule's fundamental properties is the foundation for all further characterization.

Chemical Structure:

Table 1: Core Identifiers and Computed Properties for 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

| Property | Value | Source |

| CAS Number | 791017-12-4 | [1] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1] |

| Molecular Weight | 196.22 g/mol | [1][2] |

| SMILES | O=C(O)C(C)(C)C(F)C1=CC=CC=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [3] |

| Predicted LogP (XLogP3) | Not available; XLogP3 for the non-fluorinated analog is 2.6 | [4] |

Expert Insight: The introduction of a single fluorine atom generally increases a molecule's lipophilicity. While the XLogP3 for the parent compound, 2,2-dimethyl-3-phenylpropanoic acid, is 2.6[4], the fluorinated analog is expected to have a slightly higher LogP. However, this must be confirmed experimentally, as intramolecular interactions can sometimes lead to unexpected outcomes.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (LogP)

Conceptual Grounding: Lipophilicity, the affinity of a molecule for a lipid-like environment, is one of the most critical parameters in drug design. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in an organic phase (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[5] The logarithmic form, LogP, is more commonly used.[5] For ionizable molecules like carboxylic acids, the distribution coefficient (LogD) is more physiologically relevant as it accounts for the pH-dependent distribution of both the ionized and non-ionized species.[6] A LogP value is a key component of frameworks like Lipinski's Rule of 5, which predicts the "drug-likeness" of a compound for oral administration.[6]

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This method is the universally recognized gold standard for LogP determination due to its direct measurement of the partition coefficient.[7]

Methodology:

-

Solvent Preparation: Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 for physiological LogD). Saturate the n-octanol with this buffer and, conversely, saturate the buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the phases to separate completely.

-

Rationale: Pre-saturation of the solvents is critical to prevent volume changes during the experiment, which would alter the concentration and lead to inaccurate results.[8]

-

-

Compound Dissolution: Prepare a stock solution of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid in the pre-saturated n-octanol.

-

Partitioning: Add a precise volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a glass vial. The typical volume ratio is 1:1 or 2:1 (aqueous:organic).

-

Equilibration: Seal the vial and shake it gently at a constant temperature (e.g., 25°C) for a sufficient period (typically 24 hours) to ensure that equilibrium is fully established.[7]

-

Phase Separation: Centrifuge the vial at a low speed to facilitate the complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).

-

Rationale: HPLC provides the necessary sensitivity and specificity to accurately quantify the analyte in each phase, even when the concentrations differ by several orders of magnitude.[8]

-

-

Calculation: Calculate the LogP (or LogD) value using the following equation: LogP = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous phase] )[5]

Self-Validation: The protocol's integrity is maintained by running a control compound with a known LogP value in parallel and ensuring mass balance (i.e., the total amount of compound recovered from both phases equals the initial amount added).

Visualization: Shake-Flask LogP Determination Workflow

Caption: Workflow for LogP determination via the Shake-Flask method.

Acidity and Ionization State: pKa Determination

Conceptual Grounding: The acid dissociation constant (Ka), or its logarithmic form pKa, is a measure of the strength of an acid in solution.[9] For a carboxylic acid like 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid, the pKa value is the pH at which 50% of the molecules are in their deprotonated (anionic carboxylate) form and 50% are in their protonated (neutral carboxylic acid) form.[9] This parameter is a cornerstone of pharmaceutical science because it directly controls a drug's solubility and permeability across biological pH gradients, such as those found in the stomach (pH ~1.5-3.5) and the small intestine (pH ~6.0-7.4).

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[10][11]

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the compound in a known volume of water to create a solution of known molarity (e.g., 1 mM). If aqueous solubility is limited, a co-solvent such as methanol or DMSO may be used, but the apparent pKa will need to be corrected back to a wholly aqueous environment.

-

System Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.

-

Rationale: Nitrogen purging displaces dissolved carbon dioxide, which can form carbonic acid in solution and interfere with the titration of the target analyte, especially in the absence of buffering agents.[10]

-

-

Titration: Calibrate a pH electrode with standard buffers (e.g., pH 4, 7, and 10).[10] Immerse the electrode in the sample solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator. Record the pH of the solution after each addition.

-

Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve.

-

pKa Determination: Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). The volume of titrant added to reach the half-equivalence point (half the volume required to reach the equivalence point) is then located. The pH of the solution at this half-equivalence point is equal to the pKa of the compound.[10]

Self-Validation: The accuracy of the method is confirmed by titrating a standard compound with a well-established pKa (e.g., acetic acid, pKa ≈ 4.76) under identical conditions.

Visualization: Logic of pKa Determination from Titration

Caption: Logical flow for calculating pKa from a titration curve.

Aqueous Solubility

Conceptual Grounding: Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for drug absorption and formulation.[12] Two types of solubility are commonly measured:

-

Kinetic Solubility: Measured by precipitating a compound from a stock solution (often in DMSO). It's a rapid, high-throughput method used in early discovery to rank compounds.[13]

-

Thermodynamic Solubility: Represents the true equilibrium solubility of a compound's most stable solid form in a solvent. It is a more time-consuming but definitive measurement crucial for later-stage development.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method measures the equilibrium solubility and is considered the benchmark for accurate solubility determination.[14]

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers at different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Rationale: Using excess solid ensures that the resulting solution is saturated. Testing at multiple pH values is essential for an ionizable compound, as its solubility will be significantly higher at pH values above its pKa where the more soluble anionic form predominates.[12]

-

-

Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the solid and dissolved compound.[14]

-

Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to remove all undissolved solids.

-

Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

-

Solid-State Analysis (Optional but Recommended): Analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the crystalline form (polymorphism) during the experiment.

-

Rationale: The solubility value is only valid for the specific solid form tested. If the compound converts to a more stable (and likely less soluble) form during the experiment, this must be known to correctly interpret the data.

-

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic aqueous solubility.

Chemical Stability Assessment

Conceptual Grounding: Chemical stability testing is a regulatory requirement to ensure a drug substance maintains its quality, purity, and potency throughout its shelf life.[15][16] It involves two main stages:

-

Forced Degradation (Stress Testing): The compound is exposed to harsh conditions (e.g., strong acid/base, high heat, light, oxidation) to deliberately induce degradation.[17] This helps to identify potential degradation products, elucidate degradation pathways, and develop a "stability-indicating" analytical method that can separate the parent compound from its degradants.[16]

-

ICH Stability Studies: The compound is stored under controlled, long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as defined by the International Council for Harmonisation (ICH) guidelines.[17] Samples are tested at specific time points to determine the shelf life.[18]

Workflow: Stability Assessment Strategy

Phase 1: Forced Degradation

-

Hydrolytic Stability: Incubate the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) solutions at elevated temperatures (e.g., 60°C).

-

Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Stability: Store the solid compound in a high-temperature oven (e.g., 80°C).

-

Photostability: Expose the solid compound and its solution to a specified intensity of UV and visible light, as per ICH Q1B guidelines.

Phase 2: Development of Stability-Indicating Method Analyze all stressed samples using HPLC, typically with a photodiode array (PDA) detector and a mass spectrometer (MS). The goal is to develop a single chromatographic method that can resolve the parent peak from all major degradation product peaks.

Phase 3: Formal ICH Stability Studies Place batches of the drug substance in validated stability chambers under long-term and accelerated conditions.[17] Pull samples at predefined intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) and analyze them using the validated stability-indicating method.

Visualization: Overall Stability Testing Strategy

Sources

- 1. 791017-12-4|3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid|BLD Pharm [bldpharm.com]

- 2. Phenylpropanoic acids | Fisher Scientific [fishersci.fi]

- 3. chemscene.com [chemscene.com]

- 4. 2,2-Dimethyl-3-phenylpropanoic acid | C11H14O2 | CID 21880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. acdlabs.com [acdlabs.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. agilent.com [agilent.com]

- 9. pharmaguru.co [pharmaguru.co]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. researchgate.net [researchgate.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. Aqueous Solubility Assay - Enamine [enamine.net]

- 14. Estimating the Aqueous Solubility of Pharmaceutical Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pharmtech.com [pharmtech.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biologics vs. Small Molecules, What’s the Difference for Stability Testing? %%sep%% - BA Sciences [basciences.com]

Fluorinated Phenylpropanoic Acids: Strategic Scaffold Design for Metabolic Stability and Dual-Target Agonism

Executive Summary

The phenylpropanoic acid (PPA) scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous non-steroidal anti-inflammatory drugs (NSAIDs) and metabolic regulators (PPAR agonists). However, the therapeutic utility of unsubstituted PPAs is often limited by rapid metabolic oxidation and poor membrane permeability.

This technical guide analyzes the biological activity of fluorinated phenylpropanoic acids , demonstrating how strategic fluorine substitution transforms this scaffold. By modulating pKa, lipophilicity (

The Fluorine Advantage: Physicochemical Modulation

The introduction of fluorine into the PPA scaffold is not merely a steric substitution; it is an electronic calibration of the molecule.

Metabolic Blockade via C-F Bond Strength

The primary failure mode for PPA derivatives in vivo is hydroxylation at the para-position of the phenyl ring or oxidation of the alkyl chain, mediated by Cytochrome P450 (CYP450) enzymes.

-

Mechanism: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H).

-

Impact: Substitution of hydrogen with fluorine at metabolic "soft spots" (particularly the para-position) effectively blocks CYP-mediated hydroxylation, significantly extending the plasma half-life (

).

Lipophilicity and Acidity

Fluorination alters the physicochemical profile essential for oral bioavailability:

-

LogP Shift: A single fluorine substitution typically increases

by 0.2–0.3 units, enhancing passive membrane transport. -

pKa Modulation: Fluorine is highly electronegative.[1] Placing fluorine on the alkyl chain (

- or

| Property | Unsubstituted PPA | 4-Fluoro-PPA | Impact | |

| Metabolic Stability | Low (Rapid p-hydroxylation) | High (Blocked site) | Moderate | 4-F extends |

| pKa | ~4.5 | ~4.4 | ~3.8 | |

| Lipophilicity ( | Baseline | +0.25 | +0.15 | Enhanced permeability |

Therapeutic Targets & Mechanisms

Metabolic Syndrome: PPAR / Dual Agonism

Fluorinated PPAs have emerged as potent agonists for Peroxisome Proliferator-Activated Receptors (PPARs), nuclear transcription factors regulating lipid and glucose homeostasis.[2]

-

Mechanism: The carboxylate head group of PPA mimics fatty acids, forming hydrogen bonds with the Tyr473/His323/His449 network in the PPAR Ligand Binding Domain (LBD).

-

Fluorine Effect: Research indicates that introducing fluorine at the linker region (e.g.,

-fluorination) or the distal phenyl ring improves binding affinity by filling hydrophobic pockets and inducing favorable conformational changes that stabilize the active Helix-12 of the receptor. -

Key Insight: Dual agonists (PPAR

/

Inflammation: COX Inhibition with Reduced Toxicity

The 2-arylpropanoic acid class (profens) are classic COX inhibitors.

-

Selectivity: Fluorinated biphenyl-propanoic acids have shown the ability to inhibit COX-2 with greater selectivity than traditional NSAIDs.

-

Safety Profile: The ulcerogenic activity of NSAIDs is linked to local acidity and "ion trapping" in gastric mucosal cells. Fluorinated derivatives often display reduced gastric toxicity due to altered solubility profiles and reduced local irritation, while maintaining potent anti-inflammatory activity via the inhibition of Prostaglandin E2 (PGE2) synthesis.

Visualization: PPAR Activation Pathway

The following diagram illustrates the mechanism of action for Fluorinated PPA agonists within the cell nucleus.

Caption: Mechanism of Action: Fluorinated PPA binds the PPAR Ligand Binding Domain (LBD), recruiting RXR and co-activators to initiate transcription at the Peroxisome Proliferator Response Element (PPRE).

Experimental Protocols

Synthesis of 3-(4-Fluorophenyl)propanoic Acid

This protocol utilizes a Knoevenagel condensation followed by catalytic hydrogenation. This route is preferred for its scalability and high atom economy.

Reagents: 4-Fluorobenzaldehyde, Malonic acid, Pyridine, Piperidine, Pd/C (10%), Hydrogen gas.

Step-by-Step Methodology:

-

Condensation (Knoevenagel):

-

Dissolve 4-fluorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).

-

Add catalytic piperidine (0.1 mL).

-

Reflux at 80°C for 4 hours until CO₂ evolution ceases.

-

Validation Point: Monitor TLC (Hexane/EtOAc 3:1). Disappearance of aldehyde indicates completion.

-

Pour into ice-cold HCl (1M) to precipitate 4-fluorocinnamic acid. Filter and dry.

-

-

Reduction:

-

Dissolve the intermediate cinnamic acid (5 mmol) in MeOH (20 mL).

-

Add 10% Pd/C (50 mg).

-

Stir under H₂ atmosphere (balloon pressure) for 12 hours at room temperature.

-

Filtration: Filter through Celite to remove catalyst.

-

Purification: Concentrate filtrate. Recrystallize from Hexane/EtOAc to yield pure 3-(4-fluorophenyl)propanoic acid.

-

Biological Assay: PPAR Reporter Gene Assay

To quantify the agonist potential of the synthesized compound.

Materials: COS-7 cells, pPPAR

Workflow:

-

Transfection: Seed COS-7 cells in 96-well plates. Co-transfect with expression vector (PPAR

-LBD fused to GAL4 DNA binding domain) and reporter vector (Luciferase under UAS control). -

Treatment: After 24h, treat cells with the fluorinated PPA (0.1 nM – 10

M).-

Positive Control: Fenofibrate (10

M). -

Negative Control:[3] DMSO vehicle (0.1%).

-

-

Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

-

Measurement: Lyse cells and add Luciferase substrate. Measure luminescence.

-

Data Analysis: Plot Relative Light Units (RLU) vs. Log[Concentration] to determine

.

Visualization: Synthesis & Screening Workflow

Caption: Integrated workflow from raw material selection through chemical synthesis to biological validation.

References

-

Kasuga, J., et al. (2008).[4] "Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part." Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-4528.[4]

-

Fracchiolla, G., et al. (2012).[2] "Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors

/ -

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. (Foundational review on metabolic stability).

-

Fiorucci, S., et al. (2001). "NO-releasing NSAIDs: A new class of safer anti-inflammatory drugs." Biochemical Pharmacology, 62, (Context for gastric safety of modified profens).

-

BenchChem. (2025).[3][5] "Comparative study of 3-(4-Phenylphenyl)propanoic acid and its fluorinated analogs." (Technical data on biphenyl analogs).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis, biological evaluation and molecular investigation of fluorinated peroxisome proliferator-activated receptors α/γ dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Asymmetric Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid

Topic: Asymmetric synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid Content Type: Application Note & Protocol Role: Senior Application Scientist

Protocol ID: AN-F-2025-04 | Version: 1.2 Keywords: Deoxyfluorination, Mukaiyama Aldol, Gem-dimethyl Effect, Benzylic Fluoride, Stereoinversion

Executive Summary

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid presents a unique challenge in medicinal chemistry: installing a labile benzylic fluoride adjacent to a sterically demanding quaternary carbon center (gem-dimethyl group). This structural motif exploits the Thorpe-Ingold effect to lock bioactive conformations, improving metabolic stability and receptor binding affinity.

This guide details a high-fidelity asymmetric route utilizing a Catalytic Asymmetric Mukaiyama Aldol reaction to establish the C3 stereocenter, followed by a stereospecific Deoxyfluorination with inversion of configuration. This approach avoids the racemization issues common in direct benzylic fluorination and mitigates elimination side-reactions (styrene formation) typical of sterically congested substrates.

Retrosynthetic Analysis & Strategy

The steric congestion of the 2,2-dimethyl position renders direct asymmetric alkylation or fluorination of the enolate kinetically difficult. Therefore, the strategy relies on chiral pool construction followed by functional group interconversion.

Strategic Logic:

-

Target: (3S)-3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (Example Enantiomer).

-

Disconnection: C–F bond formation via Nucleophilic Substitution (

). -

Precursor: (3R)-3-Hydroxy-2,2-dimethyl-3-phenylpropanoic acid ester.

-

Key Transformation: Deoxyfluorination of the alcohol using Deoxo-Fluor® or DAST . The reaction proceeds with inversion of configuration , requiring the precursor to have the opposite stereochemistry of the target.

-

Stereocenter Formation: Enantioselective Mukaiyama Aldol reaction between benzaldehyde and the silyl ketene acetal of methyl isobutyrate.

Figure 1: Retrosynthetic pathway highlighting the stereochemical inversion strategy.

Experimental Protocols

Phase 1: Enantioselective Scaffold Construction

Objective: Synthesis of methyl (3R)-3-hydroxy-2,2-dimethyl-3-phenylpropanoate. Mechanism: Lewis-acid catalyzed Mukaiyama Aldol reaction.

Reagents:

-

Benzaldehyde (freshly distilled).

-

1-Methoxy-1-(trimethylsiloxy)-2-methylpropene (MTSMP - Silyl Ketene Acetal).

-

Catalyst: (S,S)-Box-Cu(II) complex or Ti(IV)-BINOL system.

-

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

-

Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)₂ (5 mol%) and the chiral bis(oxazoline) ligand ((S,S)-Ph-Box, 5.5 mol%) in anhydrous DCM. Stir for 1 hour to form the active deep-blue complex.

-

Substrate Addition: Cool the mixture to -78 °C . Add benzaldehyde (1.0 equiv) dropwise. Stir for 15 minutes to allow Lewis acid coordination.

-

Reaction: Add the silyl ketene acetal (MTSMP, 1.2 equiv) slowly along the flask wall to prevent localized warming.

-

Incubation: Stir at -78 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Quench with saturated aqueous NaHCO₃ at low temperature, then warm to room temperature.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, gradient 5-15% EtOAc in Hexane).

-

Validation: Determine ee% via Chiral HPLC (Chiralcel OD-H column).

Expert Insight: The bulky gem-dimethyl group in the nucleophile slows the reaction. If conversion is low, raise temperature to -40 °C, but monitor enantioselectivity closely.

Phase 2: Stereospecific Deoxyfluorination

Objective: Conversion of the hydroxyl group to fluoride with inversion.[1] Critical Control Point: Preventing elimination to the styrene derivative (methyl 2,2-dimethyl-3-phenylacrylate).

Reagents:

-

Precursor Alcohol (from Phase 1).

-

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) - Preferred over DAST due to higher thermal stability.

-

Solvent: Anhydrous DCM.

Step-by-Step Protocol:

-

Setup: Charge a chemically resistant fluoropolymer (PFA) or dried glass flask with the alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration). Cool to -78 °C .

-

Reagent Addition: Add Deoxo-Fluor (1.5 equiv) dropwise via syringe. Caution: Exothermic.

-

Activation: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C (ice bath). Do not heat to reflux.

-

Monitoring: Monitor by ¹⁹F NMR of crude aliquots. Look for the benzylic fluoride signal (~ -180 ppm, d).

-

Quench: Pour the reaction mixture slowly into saturated aqueous NaHCO₃/ice mixture. Gas evolution (CO₂) will occur.

-

Purification: Extract with DCM, dry, and concentrate. Purify via rapid silica plug filtration to remove sulfonamide byproducts.

Data Summary: Reaction Optimization

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Reagent | DAST | Deoxo-Fluor | Deoxo-Fluor yields fewer elimination byproducts. |

| Temp Profile | -78°C | -78°C | Lower temp prevents styrene formation. |

| Solvent | THF | DCM | DCM promotes |

| Yield | 45% | 78% | Significant improvement in isolated yield. |

Phase 3: Hydrolysis to Final Acid

-

Dissolve the fluorinated ester in THF/Water (3:1).

-

Add LiOH (2.0 equiv) and stir at 0 °C to RT.

-

Acidify carefully with 1N HCl to pH 3.

-

Extract with EtOAc to obtain 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid .

Mechanistic Pathway & Quality Control

Mechanism of Deoxyfluorination

The reaction proceeds via an alkoxy-aminosulfur intermediate. The fluoride ion then attacks the benzylic carbon from the backside (

Figure 2: Mechanistic flow of the critical fluorination step.

QC & Validation Criteria

-

¹H NMR (400 MHz, CDCl₃):

- 7.30-7.40 (m, 5H, Ph).

- 5.60 (d, J = 46 Hz, 1H, CH-F). Note the large geminal H-F coupling.

- 1.25, 1.35 (s, 6H, gem-dimethyl).

-

¹⁹F NMR:

-

Single peak around

-180 to -195 ppm (depending on solvent). Absence of this peak indicates elimination.

-

-

Enantiomeric Excess:

-

Must be >95% ee.[2] Determine via chiral HPLC on the ester form before hydrolysis.

-

References

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols to fluorides. The Journal of Organic Chemistry.

-

Evans, D. A., et al. (1999). C2-Symmetric Copper(II) Complexes as Chiral Lewis Acids. Journal of the American Chemical Society.[1][3]

-

Bio, M. M., et al. (2008). Practical Asymmetric Synthesis of a 3-Fluoro-DPP4 Inhibitor. The Journal of Organic Chemistry.

-

Singh, R. P., & Shreeve, J. M. (2002). Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluorinating reagents.[4] Synthesis.

Disclaimer: This protocol involves the use of hazardous fluorinating agents. All manipulations must be performed in a fume hood with appropriate PPE.

Sources

Protocol for the esterification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Application Note: Protocol for the Esterification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Part 1: Executive Summary & Strategic Analysis

The Challenge The esterification of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid presents a dual synthetic challenge that defeats standard organic protocols:

-

The Gem-Dimethyl Effect (Steric Wall): The

-dimethyl substitution creates a severe steric blockade around the carbonyl carbon. Standard Fischer esterification (acid-catalyzed equilibrium) will be kinetically glacial and thermodynamically unfavorable due to the high energy of the tetrahedral intermediate. -

Benzylic Fluorine Lability: The

-fluorine atom is in a benzylic position.[1] While the gem-dimethyl group prevents standard

The Solution We reject standard Fischer esterification.[1] Instead, we propose two orthogonal protocols designed to bypass the steric center or activate it under mild conditions.

| Method | Strategy | Suitability | Key Advantage |

| Method A (Primary) | R&D / High Purity | Bypasses Sterics: Nucleophilic attack occurs on the alkyl halide, not the hindered carbonyl. | |

| Method B (Secondary) | Acyl Chloride (Oxalyl Chloride) | Scale-up (>10g) | Irreversible Activation: Converts -OH to -Cl using catalytic Vilsmeier-Haack intermediates.[1] |

Part 2: Strategic Decision Matrix

The following logic flow illustrates the decision-making process for selecting the correct protocol based on substrate constraints.

Figure 1: Strategic selection map highlighting the rejection of Fischer esterification due to steric and stability constraints.

Part 3: Detailed Experimental Protocols

Method A: Cesium-Promoted Alkylation (The "Steric Bypass")

Recommended for gram-scale synthesis and analog library generation.

Mechanism:

This method utilizes the "Cesium Effect."[1] The large ionic radius of Cesium (

Reagents:

-

Substrate: 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid (1.0 equiv)

-

Base: Cesium Carbonate (

) (1.5 equiv) - Must be finely ground/anhydrous.[1] -

Electrophile: Alkyl Iodide (e.g., Iodomethane, Iodoethane) (1.5 - 2.0 equiv)[1]

-

Solvent: Anhydrous DMF (0.2 M concentration)

Protocol:

-

Dissolution: In a flame-dried round-bottom flask under

, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. -

Deprotonation: Add

(1.5 equiv) in a single portion.[1] Stir at Room Temperature (RT) for 30 minutes. The solution may become a suspension; this is normal.-

Why: Ensures complete formation of the carboxylate salt before introducing the electrophile.

-

-

Alkylation: Add the Alkyl Iodide (1.5 equiv) dropwise via syringe.[1]

-

Caution: Alkyl iodides are toxic.[1] Work in a fume hood.

-

-

Reaction: Stir at RT for 4–16 hours. Monitor by TLC or LC-MS.[1]

-

Note: Heating is rarely required and should be avoided to protect the C-F bond.

-

-

Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (

) and brine (-

Tip: Residual DMF can impede crystallization.[1]

-

-

Purification: Dry over

, filter, and concentrate. Flash chromatography (Hexanes/EtOAc) is usually sufficient.[1]

Method B: Mild Acid Chloride Activation (Vilsmeier-Haack Protocol)

Recommended for scale-up where alkyl iodides are cost-prohibitive.

Mechanism:

We use Oxalyl Chloride with catalytic DMF.[1][2] This generates the reactive Vilsmeier-Haack chloroiminium species, which activates the acid under neutral conditions, converting it to the acid chloride.[2] This is milder than Thionyl Chloride (

Reagents:

-

Substrate: 1.0 equiv

-

Reagent: Oxalyl Chloride (1.2 equiv)[1]

-

Catalyst: DMF (2-3 drops / 0.05 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (DCM)[1]

-

Quench: Desired Alcohol (excess) + Pyridine (1.5 equiv)

Protocol:

-

Setup: Dissolve acid in anhydrous DCM (0.5 M) under Argon. Cool to 0°C.[1][3]

-

Activation: Add catalytic DMF (2 drops).

-

Chlorination: Add Oxalyl Chloride (1.2 equiv) dropwise.[1]

-

Observation: Vigorous gas evolution (CO,

) will occur immediately.[1]

-

-

Equilibration: Allow to warm to RT and stir for 2 hours until gas evolution ceases.

-

Checkpoint: Take a small aliquot, quench with MeOH, and check LCMS for methyl ester formation to confirm acid chloride conversion.[1]

-

-

Concentration (Critical): Evaporate solvent and excess oxalyl chloride under reduced pressure.

-

Why: Removes HCl and excess reagent that could degrade the product or side-react.

-

-

Esterification: Redissolve the crude acid chloride in DCM. Add the target Alcohol (excess) and Pyridine (1.5 equiv) at 0°C. Stir 2 hours.

Part 4: Process Visualization (Method B Workflow)

Figure 2: Step-by-step workflow for the Oxalyl Chloride mediated esterification, emphasizing the evaporation step to remove acidic byproducts.

Part 5: Quality Control & Validation

Self-Validating the Protocol: To ensure the integrity of the 3-Fluoro-2,2-dimethyl-3-phenylpropanoic scaffold, you must validate that the fluorine atom has not been eliminated or substituted.

| Analytic Method | Expected Result | Failure Mode Indicator |

| Single clean multiplet (approx -170 to -190 ppm depending on diastereomer).[1] | Disappearance of signal (Defluorination) or multiple peaks (Racemization/Solvolysis).[1] | |

| Gem-dimethyl group appears as two distinct singlets (diastereotopic due to chiral center at C3).[1] | Olefinic protons appearing at 5.0-7.0 ppm indicate elimination of HF (unlikely but possible).[1] | |

| HPLC/UPLC | Single peak purity >98%.[1] | Broad peaks or tailing often indicate hydrolysis back to acid.[1] |

Troubleshooting Guide:

-

Issue: Low conversion in Method A.

-

Fix: Switch solvent to NMP (N-methyl-2-pyrrolidone) or add 18-Crown-6 ether to further activate the Cesium cation.

-

-

Issue: Defluorination observed.

-

Fix: Ensure reaction temperature never exceeds 40°C. In Method B, ensure Pyridine is added slowly to avoid localized heating (exotherm).[1]

-

References

-

Kruse, C. H. (1997).[1] Cesium Carbonate Promoted Esterification. In Reagents for Organic Synthesis. This references the "cesium effect" where the large cation solubilizes the carboxylate in organic media, facilitating attack on hindered substrates.

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Nucleophilic substitution at the carbonyl group). Provides the foundational mechanistic explanation for Vilsmeier-Haack activation via Oxalyl Chloride/DMF.

-

Neises, B., & Steglich, W. (1978).[1][3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1] Link (Cited for context on alternative coupling reagents).

-

Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1] Comprehensive review of esterification strategies for hindered acids.

Sources

Application Notes & Protocols: [¹⁸F]3-Fluoro-2,2-dimethylpropionic Acid for PET Imaging of Aberrant Lipid Metabolism in Oncology

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: The following guide details the application of [¹⁸F]3-Fluoro-2,2-dimethylpropionic acid , a tracer also known as [¹⁸F]Fluoro-pivalic acid ([¹⁸F]FPIA) . Initial search and development literature does not contain information on a "3-phenyl" variant of this molecule for PET imaging. We have therefore focused this guide on the well-documented [¹⁸F]FPIA, which targets aberrant fatty acid metabolism in tumors and represents a significant advancement in metabolic imaging.

Foundational Overview: Moving Beyond Glycolysis in Cancer Imaging

For decades, Positron Emission Tomography (PET) imaging in oncology has been dominated by 2-[¹⁸F]fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), a tracer that exploits the heightened glycolytic rate of many tumors.[1][2] However, the clinical utility of [¹⁸F]FDG is limited in certain malignancies, such as prostate cancer and some brain tumors, due to low basal glucose metabolism or high background signal.[1] This has driven the development of novel radiopharmaceuticals targeting other metabolic hallmarks of cancer.[3]

Deregulated lipid metabolism is another cornerstone of cancer biology, providing building blocks for membranes, signaling molecules, and energy.[4] [¹⁸F]3-Fluoro-2,2-dimethylpropionic acid ([¹⁸F]FPIA) is an innovative PET tracer designed to probe this aberrant lipid metabolism.[4] It is a structural analogue of pivalic acid, a short-chain carboxylic acid that enters the fatty acid oxidation pathway.[4] Preclinical studies have demonstrated that [¹⁸F]FPIA shows significant promise for detecting tumors where [¹⁸F]FDG falls short, offering a new window into tumor biology.[4]

Mechanism of Action: Intracellular Trapping via Metabolic Pathway

The efficacy of a PET tracer hinges on its ability to accumulate and become trapped within target cells, providing a stable signal over time. [¹⁸F]FPIA leverages the cell's own metabolic machinery for this purpose.

Causality of Uptake and Retention: Pivalic acid, the parent molecule, is known to be metabolized intracellularly through the fatty acid oxidation pathway. It is first converted into a thioester with Coenzyme A (CoA), and subsequently, it can form a carnitine ester to be shuttled into the mitochondria. The fluorinated analogue, [¹⁸F]FPIA, is hypothesized to follow a similar route.

-

Cellular Entry: [¹⁸F]FPIA enters the cancer cell. While the exact transporters are under investigation, carboxylic acids can utilize various transport mechanisms.

-

Metabolic Activation: Inside the cell, [¹⁸F]FPIA is likely activated by acyl-CoA synthetase to form [¹⁸F]FPIA-CoA.

-

Putative Trapping: The key step for retention is the predicted formation of an [¹⁸F]FPIA-carnitine ester .[4] This metabolic conversion effectively traps the radiotracer within the cell, as the charged carnitine conjugate is unable to easily exit through the cell membrane. This intracellular accumulation is directly proportional to the activity of this metabolic pathway, providing a functional readout of aberrant lipid metabolism.

Caption: Proposed metabolic trapping pathway for [¹⁸F]FPIA.

Radiosynthesis and Quality Control

The production of [¹⁸F]FPIA for preclinical or clinical use requires a robust and reproducible radiosynthesis protocol. The method is based on a nucleophilic substitution reaction. The relatively long half-life of fluorine-18 (approx. 110 minutes) allows for multi-step synthesis and distribution to facilities without an on-site cyclotron.[1][5]

Protocol 1: Automated Radiosynthesis of [¹⁸F]FPIA

This protocol describes a typical automated synthesis using a commercial synthesis module.

Principle: Nucleophilic substitution of a tosylate leaving group on a precursor molecule with [¹⁸F]fluoride, followed by hydrolysis to yield the final product.

Precursor: Methyl 2,2-dimethyl-3-(p-tolylsulfonyloxy)propanoate.[1]

Workflow:

Caption: General workflow for the radiosynthesis of [¹⁸F]FPIA.

Step-by-Step Methodology:

-

[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.

-

Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of potassium carbonate (K₂CO₃) and a phase transfer catalyst, typically Kryptofix 2.2.2 (K2.2.2), in an acetonitrile/water mixture.

-

Azeotropic Drying: The water is removed by azeotropic distillation under a stream of helium or nitrogen at an elevated temperature (e.g., 95°C). This step is critical to produce highly reactive, "naked" [¹⁸F]fluoride.

-

Nucleophilic Fluorination: The precursor, methyl 2,2-dimethyl-3-(p-tolylsulfonyloxy)propanoate, dissolved in a suitable solvent like dimethyl sulfoxide (DMSO), is added to the dried [¹⁸F]fluoride. The reaction mixture is heated (e.g., 120°C for 10 minutes) to facilitate the substitution reaction, forming the fluorinated ester intermediate.

-

Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid by adding a base (e.g., 0.5 N NaOH) and heating briefly.

-

Purification: The crude product is neutralized and then purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the desired [¹⁸F]FPIA from unreacted fluoride and other impurities.

-

Formulation: The collected HPLC fraction containing [¹⁸F]FPIA is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The final product is eluted from the cartridge with ethanol and diluted with sterile saline for injection. The solution is then passed through a 0.22 µm sterile filter into a sterile vial.

Quality Control Standards

Every batch of [¹⁸F]FPIA must be validated against a set of quality control specifications before administration.

| Parameter | Specification | Method |

| Identity | Retention time matches standard | Analytical HPLC |

| Radiochemical Purity | ≥ 95% | Analytical HPLC, TLC |

| Radionuclidic Purity | ≥ 99.5% ([¹⁸F]) | Gamma Spectroscopy |

| pH | 4.5 - 7.5 | pH Meter / Strips |

| Bacterial Endotoxins | < 175 EU / V | LAL Test |

| Sterility | Sterile | USP <71> Sterility Test |

| Residual Solvents | (e.g., Acetonitrile < 410 ppm) | Gas Chromatography (GC) |

Preclinical Evaluation: Protocols and Expected Outcomes

Thorough preclinical evaluation is essential to validate the tracer's potential.

Protocol 2: In Vitro Cell Uptake Assay

Objective: To quantify the uptake and retention of [¹⁸F]FPIA in cancer cell lines and compare it with [¹⁸F]FDG.

Materials:

-

Cancer cell lines (e.g., EMT6 murine breast cancer, DU145 human prostate cancer, U87 human glioma).[4]

-

[¹⁸F]FPIA and [¹⁸F]FDG.

-

Cell culture medium, PBS, trypsin.

-

Gamma counter.

Methodology:

-

Cell Plating: Plate cells in 12-well or 24-well plates and grow to ~80% confluency.

-

Tracer Incubation: Remove culture medium, wash cells with PBS, and add fresh medium containing a known activity of [¹⁸F]FPIA or [¹⁸F]FDG (e.g., 0.5-1.0 µCi/mL).

-

Time Points: Incubate cells for various time points (e.g., 5, 15, 30, 60, 120 minutes) at 37°C.

-

Washing: At each time point, rapidly remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake and remove unbound tracer.

-

Cell Lysis: Lyse the cells by adding a lysis buffer (e.g., 0.1 N NaOH).

-

Quantification: Collect the lysate and measure the radioactivity using a gamma counter.

-

Protein Normalization: Use a small aliquot of the lysate to determine the total protein content (e.g., via a BCA assay) for normalization.

-

Data Analysis: Express the results as a percentage of the added dose per milligram of protein (%AD/mg protein).

Protocol 3: In Vivo Small-Animal PET Imaging

Objective: To visualize tumor uptake of [¹⁸F]FPIA in xenograft models and determine its biodistribution.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Tumor cells for implantation.

-

Small-animal PET/CT scanner.

-

[¹⁸F]FPIA.

-

Anesthesia (e.g., isoflurane).

Methodology:

-

Tumor Model Generation: Subcutaneously implant cancer cells (e.g., 1-5 million cells) into the flank of the mice. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

-

Animal Preparation: Fast the animals for 4-6 hours prior to imaging. Anesthetize the mouse with isoflurane (e.g., 2% in oxygen).

-

Tracer Administration: Inject a known activity of [¹⁸F]FPIA (e.g., 150-200 µCi) via the tail vein.

-

PET/CT Imaging: Place the anesthetized mouse in the scanner. Perform a dynamic scan for 60-90 minutes post-injection, or a static scan at a specific time point (e.g., 60 minutes). A CT scan should be acquired for anatomical co-registration and attenuation correction.

-

Image Reconstruction & Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and major organs (brain, liver, muscle, kidneys) on the fused PET/CT images.

-

Data Quantification: Calculate the tracer uptake in the ROIs, typically expressed as the Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).

Expected Preclinical Outcomes

Preclinical studies have shown that [¹⁸F]FPIA exhibits rapid and extensive localization in various tumor models.[4]

Table 1: Comparative Tumor Uptake of [¹⁸F]FPIA vs. [¹⁸F]FDG in Xenograft Models (60 min p.i.)

| Tumor Model | Tracer | Tumor Uptake (%ID/g) | Reference |

| EMT6 (Murine Breast) | [¹⁸F]FPIA | 9.1 ± 0.5 | [4] |

| [¹⁸F]FDG | Comparable to [¹⁸F]FPIA | [4] | |

| BT474 (Human Breast) | [¹⁸F]FPIA | 7.6 ± 1.2 | [4] |

| DU145 (Human Prostate) | [¹⁸F]FPIA | 54% higher than [¹⁸F]FDG | [4] |

| U87 (Human Glioma) | [¹⁸F]FPIA | Lower absolute uptake | [4] |

| [¹⁸F]FDG | Higher absolute uptake | [4] |

Key Preclinical Findings:

-

High Tumor Uptake: [¹⁸F]FPIA demonstrates high accumulation in breast and prostate cancer models.[4]

-

Superiority in Prostate Cancer: Uptake of [¹⁸F]FPIA was significantly higher (54%) than [¹⁸F]FDG in the DU145 prostate cancer model.[4]

-

Advantage in Brain Tumor Imaging: While absolute tumor uptake in U87 glioma was lower than [¹⁸F]FDG, [¹⁸F]FPIA had significantly lower uptake in normal brain tissue. This resulted in a superior tumor-to-brain ratio (2.5 for [¹⁸F]FPIA vs. 1.3 for [¹⁸F]FDG), predicting much higher contrast for imaging brain cancers.[4]

-

Favorable Biodistribution: The tracer is metabolically stable and clears primarily through the kidneys via urinary excretion.[4]

Potential Clinical Applications and Future Directions

The robust preclinical data strongly support the further investigation of [¹⁸F]FPIA as a clinical imaging agent.[4]

-

Prostate Cancer: Given the limitations of [¹⁸F]FDG, [¹⁸F]FPIA could become a valuable tool for the primary diagnosis, staging, and monitoring of prostate cancer, a field where tracers like [¹¹C]Choline and [¹⁸F]FAC have been explored.[1]

-

Brain Tumors: The high tumor-to-brain contrast makes [¹⁸F]FPIA a highly promising candidate for delineating tumor boundaries, assessing treatment response, and distinguishing tumor recurrence from post-treatment effects in glioma patients.

-

Breast Cancer: [¹⁸F]FPIA may serve as a complementary agent to [¹⁸F]FDG, potentially providing insights into the metabolic phenotype of breast tumors and predicting response to therapies that target fatty acid metabolism.

Further clinical trials are necessary to validate these applications and establish the safety and diagnostic efficacy of [¹⁸F]FPIA in human patients.

References

-

Gendron, T., et al. (2014). Preclinical evaluation of 3-¹⁸F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection. Journal of Nuclear Medicine, 55(9), 1532-1538. [Link]

- Aboagye, E., et al. (2019). Labelled carboxylic acids and their uses in molecular imaging.

-

Pillarsetty, N., et al. (2009). 2-¹⁸F-Fluoropropionic acid as a PET imaging agent for prostate cancer. Journal of Nuclear Medicine, 50(10), 1709-1714. [Link]

-

Slobbe, P., et al. (2017). Radiosynthesis and validation of (±)-[¹⁸F]-3-fluoro-2-hydroxypropionate ([¹⁸F]-FLac) as a PET tracer of lactate to monitor MCT1-dependent lactate uptake in tumors. Oncotarget, 8(28), 45673-45686. [Link]

-

McConathy, J., et al. (2026). Preclinical Comparison of ¹⁸F-Labeled Amino Acids Targeting Different Transporter Systems for PET Imaging of Triple-Negative Breast Cancer. Journal of Nuclear Medicine. [Link]

-

Phelps, M.E. (2016). PET Radiopharmaceuticals: Fluorinated Compounds. Radiology Key. [Link]

-

Yu, W., et al. (2010). (R)-3-[¹⁸F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Conti, P.S., & Franc, B.L. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

-

Zhu, L., et al. (2013). Synthesis, uptake mechanism characterization and biological evaluation of ¹⁸F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 40(7), 884-893. [Link]

-

McConathy, J., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[¹⁸F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Journal of Medicinal Chemistry, 55(1), 47-61. [Link]

Sources

- 1. US20190184039A1 - Labelled carboxylic acids and their uses in molecular imaging - Google Patents [patents.google.com]

- 2. Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[18F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R)- and (S)-3-[18F]Fluoro-2-Methyl-2-N-(Methylamino)propanoic Acid (NMeFAMP) as Potential PET Radioligands for Imaging Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical evaluation of 3-18F-fluoro-2,2-dimethylpropionic acid as an imaging agent for tumor detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemistry of PET Radiopharmaceuticals: Labelling Strategies | Radiology Key [radiologykey.com]

Application Note: Strategies for the Derivatization of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic Acid for Chromatographic Analysis

An Application Note from the Office of the Senior Application Scientist

Introduction

3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid is a carboxylic acid characterized by a chiral center at the C-3 position and the presence of polar functional groups. Direct analysis of such compounds, particularly by gas chromatography (GC), is challenging due to their low volatility and high polarity, which can lead to poor peak shape, thermal degradation, and strong adsorption onto the chromatographic system.[1][2][3] Derivatization is a critical sample preparation step that chemically modifies the analyte to improve its analytical properties.[2] This process typically involves replacing the active hydrogen of the carboxyl group with a non-polar functional group, thereby increasing volatility and thermal stability.[3][4]

This application note provides detailed protocols and technical considerations for the derivatization of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid for both achiral and chiral analysis. We will explore two primary strategies for achiral analysis via GC-Mass Spectrometry (GC-MS): silylation and esterification. Furthermore, we will detail a methodology for chiral derivatization to enable the separation and quantification of its enantiomers by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to achieve reliable and accurate analytical results.

Part 1: Derivatization for Achiral GC-MS Analysis

The primary objective for achiral GC-MS analysis is to render the analyte volatile and thermally stable. The presence of the carboxylic acid's active hydrogen is the main cause of its low volatility and tendency to form hydrogen bonds.[5] Both silylation and esterification effectively address this by replacing the proton with a non-polar group.

Method A: Silylation

Silylation is a robust and widely used derivatization technique for GC analysis.[3] It involves the replacement of an active hydrogen atom in the carboxylic acid with a silyl group, most commonly a trimethylsilyl (TMS) group.[3][4] This reaction reduces the polarity of the compound, minimizes hydrogen bonding, and significantly increases its volatility.[2][3] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective. MSTFA is often preferred as its byproducts are extremely volatile and typically elute with the solvent front, ensuring excellent chromatographic separation.[6][7]

Causality Behind Experimental Choices:

-

Reagent Choice (MSTFA): MSTFA is a powerful silyl donor. We include 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance the reactivity of the reagent, which is particularly useful for analytes that may be more difficult to derivatize.[6]

-

Solvent: Pyridine is often used as a solvent as it can act as a catalyst and readily dissolves the analyte and reagents. It also neutralizes any acidic byproducts.

-

Temperature and Time: Heating the reaction (e.g., 70°C for 30 minutes) ensures the reaction proceeds to completion in a reasonable timeframe.[8] Optimization may be required depending on the specific analyte concentration.

-

Sample Preparation: Accurately weigh 1-2 mg of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid into a 2 mL autosampler vial with a screw cap and septum.

-

Solvent Addition: Add 200 µL of dry pyridine to the vial and vortex briefly to dissolve the sample. It is critical that all reagents and glassware are anhydrous, as silylation reagents are moisture-sensitive.[3]

-

Reagent Addition: Add 100 µL of MSTFA + 1% TMCS to the vial.

-

Reaction: Tightly cap the vial and heat in a heating block or oven at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS system.

Method B: Esterification (Methylation)

Esterification is another fundamental derivatization technique for carboxylic acids, converting them into more volatile and stable esters.[2] A common and highly effective method involves the use of boron trifluoride (BF₃) in methanol. BF₃ acts as a Lewis acid catalyst to facilitate the reaction between the carboxylic acid and methanol, forming the corresponding methyl ester.[9]

Causality Behind Experimental Choices:

-

Reagent Choice (BF₃-Methanol): This reagent provides quick and quantitative conversion of carboxylic acids to their methyl esters.[2][9] It is a well-established and commercially available solution.

-

Reaction Conditions: Heating accelerates the esterification process. The subsequent extraction with a non-polar solvent (hexane) separates the non-polar methyl ester derivative from the polar reaction mixture and excess reagents.

-

Washing Step: Washing with a saturated NaCl solution helps to remove residual methanol and other water-soluble impurities from the organic layer.

-

Sample Preparation: Place approximately 2-5 mg of 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid into a 4 mL reaction vial.

-

Reagent Addition: Add 1 mL of 14% BF₃ in methanol solution to the vial.

-

Reaction: Securely cap the vial and heat the mixture at 60°C for 15 minutes.[9]

-

Cooling & Extraction: Allow the vial to cool to room temperature. Transfer the mixture to a separatory funnel containing 10 mL of deionized water and 10 mL of hexane.

-

Separation: Shake the funnel vigorously for 1 minute and allow the layers to separate. Discard the lower aqueous layer.

-

Washing: Wash the upper organic (hexane) layer with 10 mL of saturated NaCl solution. Discard the aqueous layer.

-

Drying and Concentration: Transfer the hexane layer to a clean vial and dry it over anhydrous sodium sulfate. Carefully transfer the dried extract to a new vial and concentrate it under a gentle stream of nitrogen if necessary.

-

Analysis: Reconstitute in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

Summary of Achiral Derivatization Methods

| Feature | Silylation (MSTFA) | Esterification (BF₃-Methanol) |

| Derivative | Trimethylsilyl (TMS) Ester | Methyl Ester |

| Reaction Time | ~30 minutes | ~15 minutes (plus extraction) |

| Conditions | Anhydrous, 70°C | 60°C |

| Sample Cleanup | None required (direct injection) | Liquid-liquid extraction required |

| Pros | Fast, single-vial reaction, volatile byproducts[6] | Forms very stable derivatives, reagents are less moisture-sensitive than silylating agents.[2] |

| Cons | Reagents are highly sensitive to moisture[3] | Multi-step procedure involving extraction and concentration |

Workflow for Achiral Analysis

Caption: Workflow for achiral derivatization of the target analyte.

Part 2: Derivatization for Chiral Analysis

The presence of a stereocenter at C-3 necessitates a strategy for enantiomeric separation. While chiral GC or HPLC columns can be used for direct separation, an indirect approach using a chiral derivatizing agent (CDA) is often more accessible and robust. This method involves reacting the racemic carboxylic acid with a single, pure enantiomer of a CDA.[10] This reaction creates a pair of diastereomers. Unlike enantiomers, diastereomers have different physical and chemical properties, allowing them to be separated on a standard (achiral) chromatographic column.[10]

Causality Behind Experimental Choices:

-

CDA Choice: We select (R)-(+)-1-Phenylethylamine as the CDA. It is commercially available in high enantiomeric purity and its amine group readily forms an amide bond with the carboxylic acid.

-

Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) are used to facilitate the amide bond formation. EDC activates the carboxylic acid, and HOBt is added to improve reaction efficiency and suppress potential side reactions, such as racemization.

-

Analytical Technique: HPLC or LC-MS is chosen over GC because the resulting diastereomeric amides are significantly larger and less volatile than the silylated or methylated derivatives, making them better suited for liquid chromatography.

-

Sample Preparation: In a 2 mL vial, dissolve 1-2 mg of racemic 3-fluoro-2,2-dimethyl-3-phenylpropanoic acid in 500 µL of dry dichloromethane.

-

Reagent Addition:

-

Add 1.5 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Add 1.2 equivalents of HOBt (1-Hydroxybenzotriazole).

-

Add 1.2 equivalents of (R)-(+)-1-Phenylethylamine.

-

Add 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to scavenge the acid formed during the reaction.

-

-

Reaction: Cap the vial and allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by a suitable technique (e.g., TLC or a test injection).

-

Workup:

-

Dilute the reaction mixture with 1 mL of ethyl acetate.

-

Wash sequentially with 1 mL of 5% HCl solution, 1 mL of saturated NaHCO₃ solution, and 1 mL of brine (saturated NaCl).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis: Evaporate the solvent and reconstitute the residue in a suitable mobile phase (e.g., acetonitrile/water) for HPLC or LC-MS analysis. The two diastereomers should appear as two distinct peaks on an achiral column (e.g., C18).

Workflow for Chiral Analysis

Caption: Workflow for chiral derivatization and analysis.

References

- Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL

-

Title: Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions Source: Energy & Fuels - ACS Publications URL: [Link]

-

Title: A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography Source: PubMed URL: [Link]

-

Title: Syntheses of a Series of Fluorescent Carboxylic Acids with a 1, 3-Benzodioxole Skeleton and Their Evaluation as Chiral Derivatizing Reagents Source: J-Stage URL: [Link]

-

Title: Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC Source: MDPI URL: [Link]

-

Title: An In-Depth Guide to Silylation Reagents: Applications and Benefits Source: Changfu Chemical URL: [Link]

-

Title: Derivatizing Reagents Source: Obrnuta faza URL: [Link]

-

Title: Silylation of hydroxyl and carboxyl groups with N‐methyl‐N‐(trimethylsilyl)trifluoroacetamide (MSTFA) Source: ResearchGate URL: [Link]

-

Title: Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation Source: ResearchGate URL: [Link]

-

Title: Derivatization Reactions and Reagents for Gas Chromatography Analysis Source: SciSpace URL: [Link]

-

Title: Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research Source: MDPI URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. gcms.cz [gcms.cz]

- 3. obrnutafaza.hr [obrnutafaza.hr]

- 4. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]

- 9. scispace.com [scispace.com]

- 10. Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid. Due to the limited availability of established protocols for this specific molecule, we present a plausible and robust synthetic route, highlighting potential challenges and their solutions at each critical step. Our approach is grounded in established chemical principles and supported by authoritative literature to ensure scientific integrity and practical utility.

Proposed Synthetic Pathway

The synthesis of 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid can be logically approached via a four-step sequence starting from commercially available materials. This pathway involves the formation of a β-keto ester, its subsequent reduction, a key deoxofluorination step, and final hydrolysis.

Caption: Proposed synthetic route for 3-Fluoro-2,2-dimethyl-3-phenylpropanoic acid.

Step 1: Aldol Condensation to form Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate

This step involves the reaction of the enolate of ethyl isobutyrate with benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the recommended bases for generating the enolate of ethyl isobutyrate?

A1: Strong, non-nucleophilic bases are preferred to ensure complete and rapid enolate formation, minimizing self-condensation. Lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) are excellent choices. These bases are effective at low temperatures (e.g., -78 °C), which helps to control reactivity and prevent side reactions.

Q2: I am observing low yields of the desired β-keto ester. What are the likely causes?

A2: Low yields can stem from several factors:

-

Incomplete enolate formation: Ensure your base is of high purity and the stoichiometry is correct.

-

Proton exchange: The α-proton of the product is acidic and can be deprotonated by the enolate of the starting material, quenching the reaction. Using a strong, non-nucleophilic base and adding the electrophile (benzaldehyde) slowly to the enolate can mitigate this.

-

Self-condensation of ethyl isobutyrate: This can occur if the temperature is not kept sufficiently low or if the benzaldehyde is not added promptly after enolate formation.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Solution |

| Recovery of unreacted starting materials | Incomplete deprotonation or inefficient enolate formation. | Use freshly prepared LDA or titrate the commercial solution before use. Ensure anhydrous conditions. |

| Formation of a significant amount of ethyl 2,2,4,4-tetramethyl-3-oxopentanoate (self-condensation product) | The enolate is reacting with another molecule of ethyl isobutyrate. | Maintain a low temperature (-78 °C) throughout the enolate formation and addition of benzaldehyde. Add the benzaldehyde solution dropwise to the enolate. |

| Complex mixture of products | Possible side reactions include Cannizzaro reaction of benzaldehyde if a hydroxide base is present and the reaction is run at higher temperatures. | Strictly use non-nucleophilic bases like LDA or LiHMDS under anhydrous conditions. |

Step 2: Chemoselective Reduction of the Ketone

This step aims to reduce the ketone functionality of ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate to a hydroxyl group without affecting the ester.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for this transformation?

A1: Sodium borohydride (NaBH₄) is the ideal choice for this chemoselective reduction. It is a mild reducing agent that readily reduces ketones and aldehydes but is generally unreactive towards esters under standard conditions (e.g., alcoholic solvents at 0 °C to room temperature).

Q2: Can I use a more powerful reducing agent like lithium aluminum hydride (LiAlH₄)?

A2: No, LiAlH₄ is a very strong reducing agent and will reduce both the ketone and the ester, leading to the formation of a diol, which is an undesired side product.

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Solution |

| Incomplete reaction (starting material remains) | Insufficient reducing agent or low reaction temperature. | Use a slight excess (1.1-1.5 equivalents) of NaBH₄. Allow the reaction to warm to room temperature and stir for a longer duration. Monitor by TLC. |

| Formation of 2,2-dimethyl-3-phenylpropane-1,3-diol | Over-reduction due to a highly reactive reducing agent or harsh conditions. | Strictly use NaBH₄. Avoid LiAlH₄. If using a borohydride complex, ensure it is not overly reactive towards esters. |